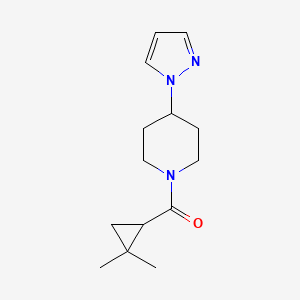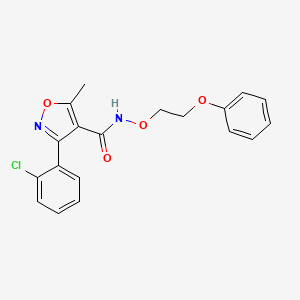![molecular formula C18H26BF3N2O2 B2527073 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine CAS No. 2223041-59-4](/img/structure/B2527073.png)
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied and synthesized for various medicinal purposes, including cerebral vasodilators , inhibitors of soluble epoxide hydrolase , antischistosomal agents , and antimicrobial agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various substituents. For example, 1-methyl piperazine can react with alkoxyphenyl isothiocyanates in ethereal solution to yield thiocarbamyl piperazines . Similarly, the reaction of piperazine with dibasic acid chlorides can produce alkylene diacyl-di-(1-methyl piperazides) . The synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine is another example of the synthetic versatility of piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods, including IR, 1H NMR, and mass spectrometry . The presence of substituents like the tetramethyl-1,3,2-dioxaborolane group can influence the molecular conformation and reactivity of the compound .
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions depending on their substituents. For instance, the mercapto- and piperazino-methyl-phenylboronic acid derivatives exhibit inhibitory activity against serine proteases and display weak N–B coordination . The reactivity of these compounds can be further modified by ortho-substitution, which can affect their binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the antioxidant activity of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was demonstrated using the DPPH free radical method, indicating potential as antioxidants . The antimicrobial activity of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives against various bacterial strains has also been evaluated, with some compounds showing potent activities .
Applications De Recherche Scientifique
Synthesis and Antagonist Activity
A study reported the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their antagonist activity against 5-HT2 and alpha 1 receptors. The study highlights the potential use of specific chemical structures in the development of 5-HT2 antagonists, indicating the broad scope of synthetic chemistry in designing molecules for targeted biological activities (Watanabe et al., 1992).
Inhibitors of Soluble Epoxide Hydrolase
Research into the development of inhibitors for soluble epoxide hydrolase identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds. This study underscores the importance of the triazine heterocycle for potency and selectivity, highlighting the intricate relationship between chemical structure and biological function (Thalji et al., 2013).
Synthesis of Modified Chemical Derivatives
The synthesis of modified phenylboronic acid derivatives demonstrates the application of chemistry in modifying molecular structures for specific inhibitory activities against enzymes like serine proteases. These modifications allow for a deeper understanding of the molecular interactions between inhibitors and enzymes (Spencer et al., 2002).
Development of Diagnostic and Therapeutic Agents
Analogues of the σ receptor ligand PB28 were designed with reduced lipophilicity for potential use as diagnostic and therapeutic agents in oncology. This research highlights the potential applications of chemistry in developing less lipophilic compounds for medical imaging and therapy (Abate et al., 2011).
Safety and Hazards
The compound is classified as non-combustible . It has been assigned the GHS07 hazard symbol, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The compound’s safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BF3N2O2/c1-16(2)17(3,4)26-19(25-16)15-7-6-13(12-14(15)18(20,21)22)24-10-8-23(5)9-11-24/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPADTYMGCKCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

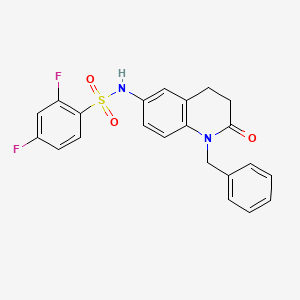
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)
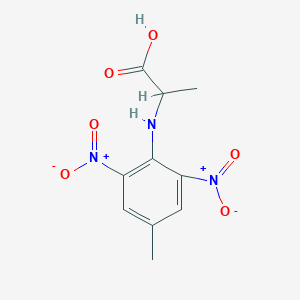
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
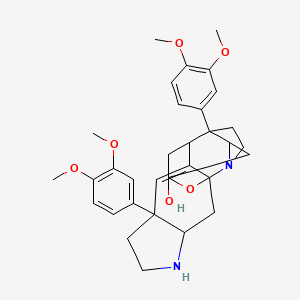
![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
